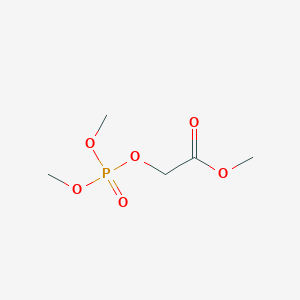
N-(2-chloro-6-methylphenyl)acetamide
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of N-(2-chloro-6-methylphenyl)acetamide is represented by the linear formula C9H10ClNO . The molecular weight is 183.639 . More detailed structural analysis can be found in related studies .Chemical Reactions Analysis
N-(2-chloro-6-methylphenyl)acetamide is closely related to chloroacetamide herbicides. These herbicides undergo metabolism in liver microsomes of rats and humans, involving complex pathways leading to DNA-reactive compounds.Physical And Chemical Properties Analysis
N-(2-chloro-6-methylphenyl)acetamide is a colorless solid with a molecular weight of 225.7 g/mol. It has a density of 1.3±0.1 g/cm3 and a boiling point of 349.2±37.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Herbicide Metabolism and Environmental Impact
Metabolism in Liver Microsomes : A study by Coleman, Linderman, Hodgson, and Rose (2000) investigated the metabolism of chloroacetamide herbicides, which include compounds structurally similar to N-(2-chloro-6-methylphenyl)acetamide, in human and rat liver microsomes. This research is significant for understanding the biotransformation of these herbicides in different species, providing insights into their environmental and health impacts (Coleman et al., 2000).
Soil Interaction and Herbicidal Activity : Another study by Banks and Robinson (1986) examined the reception and activity of chloroacetamide herbicides in soil, affected by factors like wheat straw and irrigation. This research offers insights into how agricultural practices and environmental conditions influence the efficacy and environmental behavior of these herbicides (Banks & Robinson, 1986).
Herbicide Presence in Hydrologic Systems : Kolpin, Nations, Goolsby, and Thurman (1996) explored the presence of acetochlor, a chloroacetamide herbicide, in various hydrologic systems during its first season of use. This research is crucial for assessing the environmental impact and mobility of these herbicides in water systems (Kolpin et al., 1996).
- orption and bioactivity of chloroacetamide herbicides in relation to soil properties, including alachlor and metolachlor, provides a deeper understanding of the interaction between these compounds and various soil types. This knowledge is essential for predicting the environmental fate and efficacy of herbicides like N-(2-chloro-6-methylphenyl)acetamide in different agricultural settings (Peter & Weber, 1985).
Detoxification in Plant Seedlings : The study by Breaux (1987) on the initial metabolism of acetochlor in tolerant and susceptible plant seedlings revealed that detoxification is a significant factor in the herbicide's selective phytotoxicity. Understanding the metabolic pathways in various plant species aids in the development of more effective and selective herbicides (Breaux, 1987).
Molecular Structure Analysis : Gowda et al. (2007) conducted a study on the molecular structure of similar compounds, which can be critical for understanding the physical and chemical properties of N-(2-chloro-6-methylphenyl)acetamide. Such structural analyses are crucial for the design and development of new herbicides and their derivatives (Gowda et al., 2007).
Comparative Study on Potential Water Pollution : Balinova (1997) conducted a comparative study on the leaching behavior of acetochlor and related compounds, highlighting their potential for water pollution. This research is key to understanding the environmental risk associated with the use of chloroacetamide herbicides and their management (Balinova, 1997).
Biodegradation by Microbial Activity : Wang et al. (2015) investigated the biodegradation of acetochlor by the cytochrome P450 system in Rhodococcus sp. Strain T3-1. This study provides insights into the microbial degradation of chloroacetamide herbicides, which is important for developing strategies to mitigate their environmental impact (Wang et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-(2-chloro-6-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-6-4-3-5-8(10)9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGNPYWQUOSOSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401019 | |
| Record name | N-(2-chloro-6-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-6-methylphenyl)acetamide | |
CAS RN |
21352-09-0 | |
| Record name | N-(2-chloro-6-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(Phenylsulfonyl)-5-[4-(trifluoromethyl)anilino]-2,4-pentadienenitrile](/img/structure/B1351386.png)


![4-[3-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1351394.png)
![8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one](/img/structure/B1351397.png)



![N-benzoyl-N'-{4-[(E)-2-phenyldiazenyl]phenyl}thiourea](/img/structure/B1351408.png)

![3,3-Diphenyl-3H-benzo[f]chromene](/img/structure/B1351415.png)
